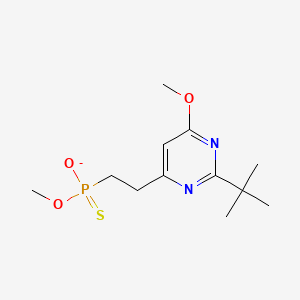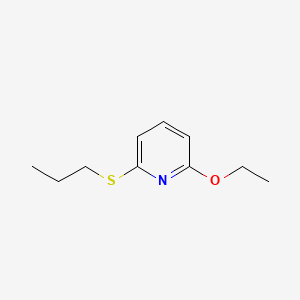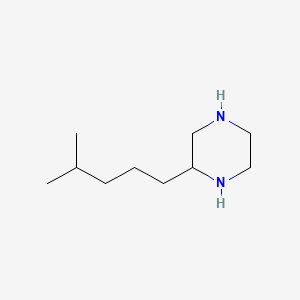
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is a chiral compound with significant interest in organic chemistry due to its unique structure and reactivity. This compound features a five-membered oxolane ring with a chlorine atom and an ethynyl group attached to the second and third carbon atoms, respectively. The stereochemistry of the compound is defined by the (2S,3S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of a suitable oxirane precursor with a chloroacetylene reagent under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the acetylene, facilitating the nucleophilic attack on the oxirane ring.
Another method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the oxolane ring. This approach often employs asymmetric catalysis or chiral ligands to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic catalysis using engineered microorganisms or isolated enzymes can also be employed to achieve high stereoselectivity and environmentally friendly production.
Analyse Chemischer Reaktionen
Types of Reactions
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The ethynyl group can be reduced to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Cycloaddition: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, or lithium diisopropylamide in aprotic solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in aqueous or organic solvents.
Reduction: Palladium on carbon, platinum oxide, or lithium aluminum hydride in hydrogen or inert gas atmospheres.
Cycloaddition: Diene or dienophile reagents in the presence of Lewis acids like aluminum chloride or boron trifluoride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted oxolane, while oxidation of the ethynyl group can produce an oxolane with a carbonyl functional group.
Wissenschaftliche Forschungsanwendungen
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) has diverse applications in scientific research, including:
Chemistry: As a building block for the synthesis of complex organic molecules and natural products.
Biology: As a probe for studying enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals with chiral centers.
Industry: As a precursor for the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) involves its interaction with molecular targets through its functional groups. The ethynyl group can act as a reactive site for nucleophilic attack, while the chlorine atom can participate in electrophilic substitution reactions. The oxolane ring provides structural stability and influences the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-3-chloro-2-ethynyloxolane: The enantiomer of Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) with opposite stereochemistry.
(2S,3S)-3-bromo-2-ethynyloxolane: A similar compound with a bromine atom instead of chlorine.
(2S,3S)-3-chloro-2-propynyloxolane: A compound with a propynyl group instead of an ethynyl group.
Uniqueness
Furan, 3-chloro-2-ethynyltetrahydro-, cis-(9CI) is unique due to its specific stereochemistry and the presence of both a chlorine atom and an ethynyl group. This combination of functional groups and chiral centers makes it a valuable compound for studying stereoselective reactions and developing chiral catalysts.
Eigenschaften
IUPAC Name |
(2S,3S)-3-chloro-2-ethynyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO/c1-2-6-5(7)3-4-8-6/h1,5-6H,3-4H2/t5-,6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFCOYSMOSCVGR-WDSKDSINSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1C(CCO1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@H]1[C@H](CCO1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[(Methoxysulfonyl)peroxy]-1,2,4,5,5-pentamethyl-2-octyl-2,5-dihydro-1H-imidazol-1-ium](/img/structure/B568395.png)
![1-Azabicyclo[2.2.1]heptane-4-carbonyl chloride](/img/structure/B568398.png)
![2-[2,2-Bis(2-hydroxyethoxymethyl)butoxy]ethanol;prop-2-enoic acid](/img/structure/B568401.png)
